molecular formula C7H11IO2 B12590421 5-Iodo-1-(methoxymethoxy)pent-2-yne CAS No. 650140-09-3

5-Iodo-1-(methoxymethoxy)pent-2-yne

Cat. No.: B12590421
CAS No.: 650140-09-3
M. Wt: 254.07 g/mol
InChI Key: QFMOGSVRPVNAAS-UHFFFAOYSA-N
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Description

5-Iodo-1-(methoxymethoxy)pent-2-yne is an organic compound characterized by the presence of an iodine atom, a methoxymethoxy group, and a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(methoxymethoxy)pent-2-yne typically involves the iodination of a suitable alkyne precursor. One common method is the reaction of 1-pentyne with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(methoxymethoxy)pent-2-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the alkyne group can yield alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Catalysts such as palladium on carbon or hydrogen gas are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pent-2-yne derivatives.

    Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Formation of alkenes or alkanes.

Scientific Research Applications

5-Iodo-1-(methoxymethoxy)pent-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(methoxymethoxy)pent-2-yne involves its interaction with molecular targets through its functional groups. The iodine atom and the alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxymethoxy group can also affect the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1-pentyne: Similar structure but lacks the methoxymethoxy group.

    1-Iodo-4-pentyne: Positional isomer with the iodine atom at a different position.

    5-Bromo-1-(methoxymethoxy)pent-2-yne: Similar structure with bromine instead of iodine.

Uniqueness

5-Iodo-1-(methoxymethoxy)pent-2-yne is unique due to the presence of both the iodine atom and the methoxymethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

650140-09-3

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

5-iodo-1-(methoxymethoxy)pent-2-yne

InChI

InChI=1S/C7H11IO2/c1-9-7-10-6-4-2-3-5-8/h3,5-7H2,1H3

InChI Key

QFMOGSVRPVNAAS-UHFFFAOYSA-N

Canonical SMILES

COCOCC#CCCI

Origin of Product

United States

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